molecular formula C14H21N3O3S2 B486160 1-(1-Piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine CAS No. 825607-93-0

1-(1-Piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine

Cat. No.: B486160
CAS No.: 825607-93-0
M. Wt: 343.5g/mol
InChI Key: XXFHBAUGAYJFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a piperidinylsulfonyl group and a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine can be synthesized through a multi-step process involving the following key steps:

    Formation of the Piperazine Core: The synthesis begins with the preparation of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Thienylcarbonyl Group: The thienylcarbonyl group can be attached through acylation reactions using thienylcarbonyl chlorides in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted piperazines with various functional groups.

Scientific Research Applications

1-(1-Piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(1-Piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Piperidinylsulfonyl)-4-(2-thienylcarbonyl)piperazine can be compared with other similar compounds, such as:

    1-(1-Piperidinylsulfonyl)-4-(2-furylcarbonyl)piperazine: This compound features a furylcarbonyl group instead of a thienylcarbonyl group, which may result in different chemical and biological properties.

    1-(1-Piperidinylsulfonyl)-4-(2-pyridylcarbonyl)piperazine: This compound has a pyridylcarbonyl group, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

(4-piperidin-1-ylsulfonylpiperazin-1-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c18-14(13-5-4-12-21-13)15-8-10-17(11-9-15)22(19,20)16-6-2-1-3-7-16/h4-5,12H,1-3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFHBAUGAYJFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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